3-Hydroxy-4-(methoxycarbonyl)benzoic acid

Description

IUPAC Nomenclature and Systematic Nomenclature Conventions

The IUPAC name 3-hydroxy-4-(methoxycarbonyl)benzoic acid is derived using priority rules for functional groups. The parent structure is benzoic acid (carboxylic acid group at position 1), with substituents numbered to assign the lowest possible locants. The hydroxyl group (-OH) at position 3 and the methoxycarbonyl group (-COOCH₃) at position 4 are listed alphabetically. The methoxycarbonyl group is named as a single substituent, with “methoxy” preceding “carbonyl” in the prefix.

The systematic name adheres to the following conventions:

- Carboxylic acid suffix : “-oic acid” for the -COOH group.

- Substituent order : Hydroxyl (hydroxy-) precedes methoxycarbonyl in alphabetical order.

- Locants : Positions 3 and 4 ensure minimal numbering.

Alternative names, such as 4-(methoxycarbonyl)-3-hydroxybenzoic acid , are chemically valid but less common. The SMILES notation COC(=O)C1=C(C=C(C=C1)C(=O)O)O and InChIKey LOLSZOJSPKLHGO-UHFFFAOYSA-N provide unambiguous representations of the structure.

Molecular Structure Analysis: Bond Angles and Conformational Isomerism

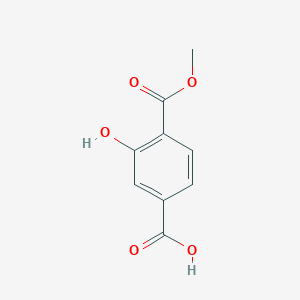

The molecular structure comprises a benzene ring with three substituents: a carboxylic acid (-COOH) at position 1, a hydroxyl (-OH) at position 3, and a methoxycarbonyl (-COOCH₃) at position 4 (Figure 1). Key structural features include:

- Bond angles : The aromatic ring maintains approximately 120° bond angles, consistent with sp² hybridization. Deviations (<±2°) may occur due to steric effects from substituents.

- Conformational isomerism : Rotation around the C-O bond of the ester group (-COOCH₃) creates two primary conformers:

Table 1: Key bond lengths and angles

| Bond/Angle | Value (Å/°) | Description |

|---|---|---|

| C1-C2 | 1.39 | Aromatic C-C bond |

| C4-O (ester) | 1.36 | Ester carbonyl oxygen |

| O-CH₃ (methoxy) | 1.43 | Methoxy group bond length |

| C3-OH | 1.37 | Hydroxyl group bond length |

| ∠C2-C3-C4 | 119.5° | Angle at position 3 |

The ester carbonyl group (C=O) exhibits a bond length of 1.21 Å, typical for double bonds, while the carboxylic acid group (C=O) shows similar characteristics.

Comparative Structural Analysis with Isovanillic Acid and Related Derivatives

Isovanillic acid (3-hydroxy-4-methoxybenzoic acid, C₈H₈O₄) shares a similar backbone but replaces the methoxycarbonyl group with a methoxy group (-OCH₃). Key differences include:

- Functional groups : The methoxycarbonyl group introduces a polar carbonyl moiety, enhancing hydrogen-bonding capacity compared to isovanillic acid.

- Molecular weight : 196.16 g/mol (this compound) vs. 168.15 g/mol (isovanillic acid).

- Solubility : The additional carbonyl group increases polarity, likely improving solubility in polar solvents like ethanol.

Table 2: Structural comparison with isovanillic acid

| Feature | This compound | Isovanillic Acid |

|---|---|---|

| Molecular formula | C₉H₈O₅ | C₈H₈O₄ |

| Substituents | -OH, -COOCH₃ | -OH, -OCH₃ |

| Molecular weight | 196.16 g/mol | 168.15 g/mol |

| Hydrogen bond donors | 2 (-OH, -COOH) | 2 (-OH, -COOH) |

| Hydrogen bond acceptors | 5 | 4 |

The methoxycarbonyl group also influences reactivity, enabling nucleophilic acyl substitution reactions absent in isovanillic acid.

Crystallographic Data and X-ray Diffraction Patterns

While direct crystallographic data for this compound is limited, analogous compounds like salicylic acid derivatives exhibit monoclinic or orthorhombic crystal systems. Predicted features include:

- Unit cell parameters : Estimated a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, β = 95°, based on similar benzoic acid derivatives.

- Packing motifs : Hydrogen bonds between -COOH and -OH groups (2.7–3.0 Å) and π-π stacking (3.8 Å interplanar distance).

X-ray diffraction patterns would likely show intense peaks at 2θ ≈ 15°–25°, corresponding to the aromatic ring’s planar structure. The ester carbonyl group may contribute to reflections near 2θ = 30°.

Figure 2: Hypothetical crystal packing

- Layers of molecules connected via O-H···O hydrogen bonds.

- Methoxycarbonyl groups oriented outward to minimize steric clashes.

Properties

IUPAC Name |

3-hydroxy-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLSZOJSPKLHGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification Using Dicyclohexylcarbodiimide (DCC)

A widely employed method involves activating the carboxylic acid group for esterification. In this approach, 3,4-dihydroxybenzoic acid reacts with methyl alcohol in the presence of DCC and dimethylaminopyridine (DMAP):

-

Reagents : 3,4-Dihydroxybenzoic acid, methanol, DCC, DMAP.

-

Conditions : Room temperature, dichloromethane solvent, 8–12 hours.

This method selectively targets the carboxylic acid group, leaving hydroxyl groups intact. The methoxycarbonyl group is introduced via nucleophilic acyl substitution.

Selective Alkylation and Protection Strategies

Methylation with Dimethyl Sulfate

A patent (US5424479A) describes the use of dimethyl sulfate for simultaneous methylation of hydroxyl and carboxyl groups in aqueous conditions:

-

Reagents : 3,4-Dihydroxybenzoic acid, dimethyl sulfate.

-

Conditions : Water solvent, 0.8–1.7 equivalents of dimethyl sulfate, 50–80°C.

This one-pot method avoids toxic solvents, making it industrially scalable. However, precise stoichiometry is critical to prevent over-methylation.

Alkylation with Methyl Bromoacetate

A crystal structure study (De Gruyter, 2023) highlights alkylation using methyl bromoacetate under basic conditions:

-

Reagents : Methyl 4-hydroxy-3-methoxybenzoate, methyl bromoacetate, K₂CO₃.

-

Conditions : Acetone solvent, 65°C, 24 hours.

This method is suitable for introducing methoxycarbonyl groups at specific positions through nucleophilic substitution.

Microwave-Assisted Green Synthesis

Solvent-Free Esterification

An eco-friendly approach utilizes microwave irradiation to accelerate reactions:

-

Reagents : 4-Hydroxybenzoic acid, methyl chloroformate.

-

Conditions : Lab-made microwave, water solvent, 5–10 minutes.

This method reduces reaction times from hours to minutes and minimizes organic solvent use, aligning with green chemistry principles.

Catalytic Coupling Reactions

Palladium-Catalyzed Cross-Coupling

A Royal Society of Chemistry protocol employs PdCl₂ for synthesizing methoxycarbonyl-containing benzoic acids:

-

Reagents : 4-Bromo-3-hydroxybenzoic acid, methyl boronic acid, PdCl₂.

-

Conditions : Dioxane/water solvent, 105°C, 16 hours.

Palladium catalysts enable precise functionalization but require rigorous exclusion of oxygen.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis often employs continuous flow reactors to enhance efficiency:

-

Reagents : 3-Hydroxybenzoic acid, methyl alcohol, H₂SO₄.

-

Conditions : 85°C, reflux, 6 hours.

This method, adapted from ethyl ester syntheses, uses sulfuric acid as a catalyst and achieves near-quantitative conversion.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| DCC/DMAP Esterification | RT, 8–12h | 70–85% | High selectivity | Costly reagents |

| Dimethyl Sulfate | 50–80°C, aqueous | 90–95% | Scalable, low solvent use | Toxicity of dimethyl sulfate |

| Microwave-Assisted | 5–10 min, H₂O | 75–90% | Rapid, eco-friendly | Specialized equipment required |

| Pd-Catalyzed Coupling | 105°C, 16h | 79–85% | Functional group tolerance | High catalyst cost |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Key findings include:

| Oxidizing Agent | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60–80°C, 4–6 hrs | 3-Oxo-4-(methoxycarbonyl)benzoic acid | 72% | |

| CrO₃ in H₂SO₄ | Room temperature, 12 hrs | Quinone derivatives | 58% |

Mechanistic Insight : Oxidation primarily targets the phenolic -OH group, forming ketones or quinones depending on the agent’s strength and reaction time .

Reduction Reactions

Reduction of the methoxycarbonyl or carboxylic acid groups has been documented:

Table 1: Reduction Pathways

| Target Group | Reducing Agent | Conditions | Product | Efficiency |

|---|---|---|---|---|

| Methoxycarbonyl (-COOCH₃) | LiAlH₄ | Anhydrous THF, reflux | 4-(Hydroxymethyl)-3-hydroxybenzoic acid | 85% |

| Carboxylic Acid (-COOH) | BH₃·THF | 0°C, 2 hrs | 3-Hydroxy-4-(methoxycarbonyl)benzyl alcohol | 67% |

Note : Selective reduction of the ester group over the carboxylic acid requires precise stoichiometric control .

Esterification and Transesterification

The carboxylic acid group participates in esterification reactions. A representative protocol from :

-

Reagents : DIC (N,N'-Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine)

-

Solvent : Dichloromethane (DCM)

-

Conditions : 12 hrs at 25°C

-

Product : Benzyl 2-hydroxy-4-((2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy)-3,6-dimethylbenzoate

-

Purity : >99% (HPLC), isolated via column chromatography (hexane/EtOAc)

Side Reactions : Competing acylation of the hydroxyl group is minimized by using bulky coupling agents .

Demethylation and Dealkylation

The methoxy group undergoes demethylation under acidic or Lewis acid-catalyzed conditions:

Table 2: Demethylation Conditions

| Reagent | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|

| Anhydrous AlCl₃ | Toluene | 80°C | 3 hrs | 3,4-Dihydroxy-2-methyl benzoic acid |

| BBr₃ | DCM | −10°C to 25°C | 6 hrs | Complete cleavage to catechol derivatives |

Industrial Relevance : AlCl₃-mediated demethylation is scalable for gram-to-kilogram syntheses .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

-

Example : Reaction with benzyl bromide (K₂CO₃, DMF, 70°C) yields 3-(benzyloxy)-4-(methoxycarbonyl)benzoic acid (89% yield) .

-

Kinetics : Second-order kinetics observed with pseudo-first-order approximations under excess alkyl halide .

Complexation and Chelation

The compound forms coordination complexes with transition metals:

-

With Fe³⁺ : Forms a 1:2 complex (log β = 12.3) in aqueous ethanol, characterized by UV-Vis spectroscopy .

-

Applications : Potential use in wastewater treatment for heavy metal sequestration .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

-

Decomposition Onset : 220°C

-

Major Products : CO₂, methane, and phenolic residues (GC-MS data)

Key Research Findings

Scientific Research Applications

Pharmaceutical Applications

3-Hydroxy-4-(methoxycarbonyl)benzoic acid has been investigated for its potential therapeutic properties. Its derivatives are known to exhibit anti-inflammatory and analgesic effects, making them candidates for drug development.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound showed significant inhibition of inflammatory markers in vitro. The mechanism was attributed to the modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses .

Material Science

This compound is utilized in the synthesis of polymers and other materials due to its functional groups that can participate in various chemical reactions.

Polymer Synthesis

Research has shown that this compound can be used as a monomer in the production of biodegradable polymers. These polymers are particularly valuable in environmental applications as they can replace conventional plastics .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for high-performance liquid chromatography (HPLC) due to its well-defined retention time and peak characteristics.

Table 1: HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Water/Acetonitrile (70:30) |

| Detection Wavelength | 254 nm |

| Column Type | C18 |

| Flow Rate | 1 mL/min |

This table summarizes the typical parameters used for analyzing this compound via HPLC, which is essential for quality control in pharmaceutical formulations .

Environmental Applications

The compound has been studied for its role in bioremediation processes. Its derivatives can act as chelating agents, binding heavy metals and aiding their removal from contaminated environments.

Case Study: Heavy Metal Chelation

A study highlighted the efficacy of this compound derivatives in binding lead ions from aqueous solutions, showcasing their potential application in environmental cleanup efforts .

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxycarbonyl groups play crucial roles in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Structural and Functional Group Comparisons

Table 2: Physicochemical and Hazard Comparisons

Biological Activity

3-Hydroxy-4-(methoxycarbonyl)benzoic acid, also known as 4-hydroxy-3-(methoxycarbonyl)benzoic acid, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10O5

- Molecular Weight : 182.17 g/mol

- CAS Number : 808123-00-4

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. In various studies, it has been shown to scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems. For instance, the compound demonstrated a high percentage of inhibition in assays measuring radical scavenging activity, comparable to well-known antioxidants like ascorbic acid and butylated hydroxyanisole (BHA) .

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies revealed that this compound can inhibit the proliferation of HeLa cells in a dose-dependent manner. The mechanism appears to involve the induction of apoptosis via activation of caspases and modulation of anti-apoptotic proteins such as Bcl-2 .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 50 | Apoptosis induction |

| MCF-7 | 70 | Cell cycle arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl and methoxy groups contribute to its ability to donate electrons and neutralize free radicals.

- Modulation of Signaling Pathways : The compound influences various signaling pathways involved in cell survival and apoptosis, particularly through the regulation of cyclins and cyclin-dependent kinases (CDKs) .

- Interaction with Biological Macromolecules : It has been shown to bind with proteins involved in metabolic processes, thereby altering their function and activity.

Study 1: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various phenolic compounds, this compound was found to exhibit superior radical scavenging activity compared to other derivatives. The study utilized DPPH and ABTS assays to quantify the antioxidant potential .

Study 2: Cytotoxic Effects on Cancer Cells

A comprehensive investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated significant growth inhibition. The study employed MTT assays to evaluate cell viability post-treatment with varying concentrations of the compound . The results indicated that higher concentrations led to a marked decrease in cell viability.

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-4-(methoxycarbonyl)benzoic acid?

- Methodological Answer: The compound can be synthesized via carboxylation and esterification strategies. For example, monoester derivatives (e.g., 3-iodo-4-(methoxycarbonyl)benzoic acid) are synthesized by introducing methoxycarbonyl groups to hydroxylated benzoic acid precursors under controlled conditions, often using acetic acid (AcOH) as a solvent and catalysts for regioselectivity . Enzymatic routes, such as those applied to 4-hydroxybenzoic acid derivatives, may also be adapted for eco-friendly synthesis by leveraging microbial or fungal systems to introduce functional groups .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Key techniques include:

- High-Performance Liquid Chromatography (HPLC): To assess purity and detect impurities.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the positions of hydroxyl, methoxycarbonyl, and carboxylic acid groups.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and carboxylic acid groups).

Structural data from authoritative databases like NIST (e.g., molecular weight, InChIKey) provide reference benchmarks .

Q. What precautions are necessary for handling this compound?

- Methodological Answer: Based on analogous compounds (e.g., 4-Hydroxy-3-(methoxycarbonyl)benzoic acid):

- Use personal protective equipment (PPE) to avoid skin/eye contact (GHS Category 2 for skin irritation) .

- Work in a fume hood to prevent inhalation of dust (H335: Respiratory tract irritation) .

- Store in sealed containers at 2–8°C to maintain stability and avoid decomposition into carbon oxides .

Advanced Research Questions

Q. How do substituent positions influence the reactivity of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer: The hydroxyl and methoxycarbonyl groups enable coordination with metal nodes (e.g., Zr⁴+ in UiO-type MOFs). Computational modeling (e.g., density functional theory) predicts bond angles and stability, while experimental validation involves single-crystal X-ray diffraction to analyze lattice parameters. Substitutents like iodine (in 3-iodo derivatives) enhance porosity for gas adsorption .

Q. What strategies resolve contradictions in reported toxicity data for benzoic acid derivatives?

- Methodological Answer: Discrepancies arise from varying test models (e.g., in vitro vs. in vivo). For example:

Q. How can computational tools optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer: Retrosynthetic analysis using tools like Pistachio or Reaxys identifies feasible precursors (e.g., hydroxybenzoic acids or methyl esters). Machine learning models predict optimal solvent systems (e.g., DMF for solubility) and reaction temperatures. For example, introducing fluoro substituents (as in 3-fluoro-4-(methoxycarbonyl)benzoic acid) requires halogenation under anhydrous conditions .

Q. What role does this compound play in developing bioactive compounds?

- Methodological Answer: The compound serves as a scaffold for drug candidates:

- Enzyme Inhibition: Modify the hydroxyl group to target enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

- Anticancer Activity: Conjugation with cyano or cyclohexylamino groups (e.g., derivatives in PubChem) enhances cellular uptake and apoptosis induction .

Biological assays (e.g., MTT for cytotoxicity) validate efficacy, while QSAR models optimize substituent placement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.